molecular formula C19H17FN2O2S B298420 3-Ethyl-5-(4-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

3-Ethyl-5-(4-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

カタログ番号 B298420
分子量: 356.4 g/mol
InChIキー: ZPCASMUDJQCSBR-SCWWSTLWSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Ethyl-5-(4-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one, also known as EFMT, is a thiazolidinone derivative that has been widely studied for its potential therapeutic applications. EFMT has been shown to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

作用機序

The mechanism of action of 3-Ethyl-5-(4-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. This compound has been shown to inhibit the NF-κB and Akt signaling pathways, which are involved in cell proliferation and survival. This compound has also been shown to activate the Nrf2 signaling pathway, which is involved in antioxidant and anti-inflammatory responses. Additionally, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. This compound has been shown to scavenge reactive oxygen species and inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms, including the inhibition of NF-κB and Akt signaling pathways.

実験室実験の利点と制限

One advantage of 3-Ethyl-5-(4-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is its broad range of biological activities, which makes it a promising candidate for the development of therapeutics for a range of diseases. Additionally, this compound has been shown to possess low toxicity and good pharmacokinetic properties, which are important considerations for drug development. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.

将来の方向性

There are several future directions for the study of 3-Ethyl-5-(4-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one. One direction is the development of this compound derivatives with improved solubility and bioavailability. Another direction is the investigation of this compound's potential therapeutic applications in other diseases, such as cardiovascular disease and autoimmune disorders. Additionally, the elucidation of this compound's mechanism of action and its interaction with other cellular processes and signaling pathways could provide insights into its therapeutic potential and inform the development of more effective treatments.

合成法

The synthesis of 3-Ethyl-5-(4-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one involves the condensation of 4-fluorobenzaldehyde and 4-methoxyaniline in the presence of ethyl acetoacetate, followed by the addition of thiosemicarbazide and acetic acid. The resulting product is then purified through recrystallization to obtain this compound in high yield and purity.

科学的研究の応用

3-Ethyl-5-(4-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in a range of diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms, including the inhibition of NF-κB and Akt signaling pathways. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In neurodegenerative disorder research, this compound has been shown to possess neuroprotective properties and improve cognitive function in animal models of Alzheimer's disease.

特性

分子式

C19H17FN2O2S

分子量

356.4 g/mol

IUPAC名

(5Z)-3-ethyl-5-[(4-fluorophenyl)methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17FN2O2S/c1-3-22-18(23)17(12-13-4-6-14(20)7-5-13)25-19(22)21-15-8-10-16(24-2)11-9-15/h4-12H,3H2,1-2H3/b17-12-,21-19?

InChIキー

ZPCASMUDJQCSBR-SCWWSTLWSA-N

異性体SMILES

CCN1C(=O)/C(=C/C2=CC=C(C=C2)F)/SC1=NC3=CC=C(C=C3)OC

SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=NC3=CC=C(C=C3)OC

正規SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=NC3=CC=C(C=C3)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。